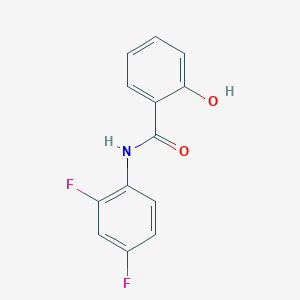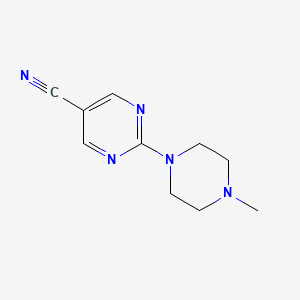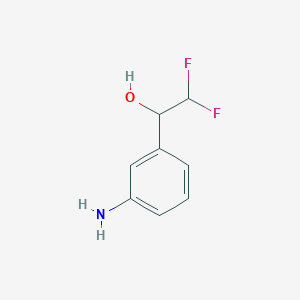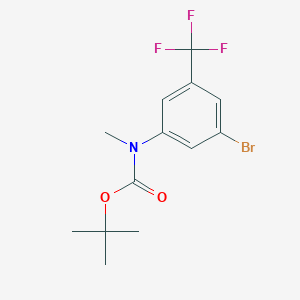
2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione, or 2-(1-BTEI) for short, is a compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 95-97 °C. It has a molecular formula of C13H10F3NO2 and a molecular weight of 263.24 g/mol. 2-(1-BTEI) is a useful reagent in organic synthesis, and it has been used to synthesize a variety of compounds, such as 5-chloro-2-methyl-3-phenyl-1H-indole and 2-(3-chlorophenyl)-5-methyl-3H-indol-3-one. It has also been used in the synthesis of various pharmaceuticals, such as the anti-cancer drug imatinib.
Wirkmechanismus
2-(1-BTEI) is an organic compound that acts as a reagent in organic synthesis. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 95-97 °C. It has a molecular formula of C13H10F3NO2 and a molecular weight of 263.24 g/mol. 2-(1-BTEI) acts by reacting with other compounds to form new compounds. For example, it can react with ethyl chloroformate in the presence of pyridine to form 2-chloro-1-benzyl-2-trifluoromethoxy-ethyl-isoindole-1,3-dione, which can then be reacted with sodium hydroxide to yield 2-(1-BTEI).
Biochemical and Physiological Effects
2-(1-BTEI) is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds for medicinal purposes, such as the anti-cancer drug imatinib. However, 2-(1-BTEI) itself does not have any known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-BTEI) has a number of advantages and limitations when used in lab experiments. One advantage is that it is a useful reagent in organic synthesis, and it has been used to synthesize a variety of compounds, such as 5-chloro-2-methyl-3-phenyl-1H-indole and 2-(3-chlorophenyl)-5-methyl-3H-indol-3-one. In addition, 2-(1-BTEI) is relatively inexpensive and easy to obtain. However, it is important to note that 2-(1-BTEI) is a highly volatile compound and must be handled with care. It is also highly flammable and should not be exposed to heat or open flames.
Zukünftige Richtungen
The future of 2-(1-BTEI) is promising, as it has a wide range of applications in scientific research. It has been used to synthesize a variety of compounds for medicinal purposes, such as the anti-cancer drug imatinib. In addition, 2-(1-BTEI) could potentially be used in the synthesis of other compounds for use in drug discovery and development. Furthermore, 2-(1-BTEI) could be used in the synthesis of compounds for use in organic synthesis. Finally, 2-(1-BTEI) could be used as a starting material for the synthesis of other compounds with potential medicinal applications.
Synthesemethoden
2-(1-BTEI) can be synthesized by a two-step process. The first step involves the reaction of 1-benzyl-2-trifluoromethoxy-ethyl alcohol with ethyl chloroformate in the presence of pyridine, to give 2-chloro-1-benzyl-2-trifluoromethoxy-ethyl-isoindole-1,3-dione. The second step involves the reaction of this intermediate with sodium hydroxide to yield 2-(1-BTEI).
Wissenschaftliche Forschungsanwendungen
2-(1-BTEI) has been used in various scientific research applications. It has been used to synthesize a variety of compounds for medicinal purposes, such as the anti-cancer drug imatinib. It has also been used in the synthesis of a variety of compounds for use in organic synthesis. In addition, 2-(1-BTEI) has been used to synthesize compounds for use in drug discovery and development.
Eigenschaften
IUPAC Name |
2-[1-phenyl-3-(trifluoromethoxy)propan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)25-11-13(10-12-6-2-1-3-7-12)22-16(23)14-8-4-5-9-15(14)17(22)24/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVSNMHNVAEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)
![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)





![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)




![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)